
3-Ethylphenylboronic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylphenylboronic acid-d5 is a deuterium-labeled derivative of 3-Ethylphenylboronic acid. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylphenylboronic acid-d5 typically involves the introduction of deuterium into 3-Ethylphenylboronic acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle deuterated compounds and maintain the integrity of the deuterium label .
化学反応の分析
Types of Reactions
3-Ethylphenylboronic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Suzuki coupling typically uses palladium catalysts and bases such as potassium carbonate (K2CO3) in the presence of aryl halides.
Major Products
Oxidation: Boronate esters and other oxidized derivatives.
Reduction: Boranes and other reduced derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
科学的研究の応用
3-Ethylphenylboronic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer for quantitation in drug development and other chemical analyses.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: For the development of deuterated drugs with improved pharmacokinetic profiles.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethylphenylboronic acid-d5 involves its role as a tracer in various biochemical and pharmacological studies. The deuterium label allows for precise quantitation and tracking of the compound in biological systems. This can provide valuable insights into the pharmacokinetics, metabolism, and distribution of drugs and other compounds .
類似化合物との比較
Similar Compounds
3-Ethylphenylboronic acid: The non-deuterated form of the compound.
4-Ethylphenylboronic acid: A positional isomer with the ethyl group at the 4-position.
3-Methylphenylboronic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethylphenylboronic acid-d5 is unique due to the presence of the deuterium label, which provides distinct advantages in scientific research. The deuterium label allows for more accurate quantitation and tracking in various studies, making it a valuable tool in drug development and other research applications .
特性
分子式 |
C8H11BO2 |
|---|---|
分子量 |
155.02 g/mol |
IUPAC名 |
[3-(1,1,2,2,2-pentadeuterioethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2 |
InChIキー |
JIMVRUCDZGFJRE-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)B(O)O |
正規SMILES |
B(C1=CC(=CC=C1)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



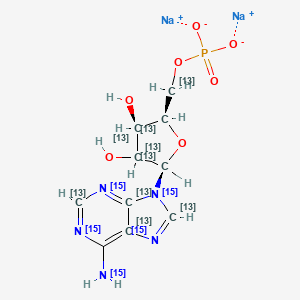
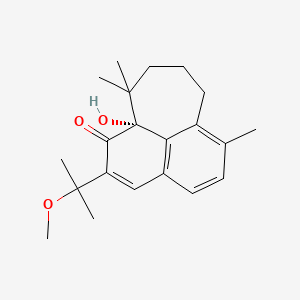
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
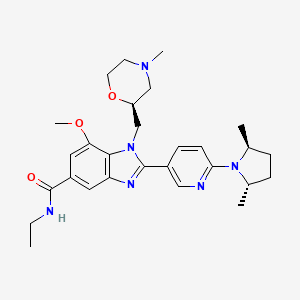
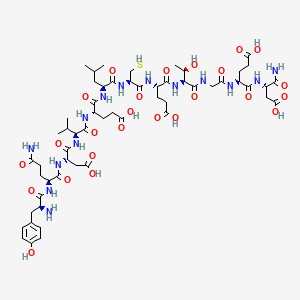
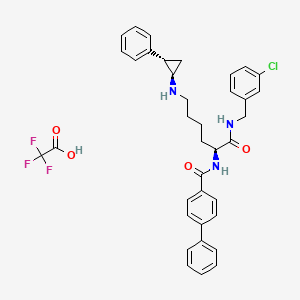
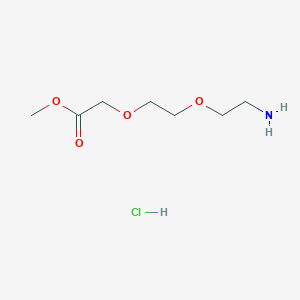
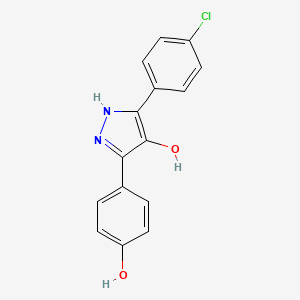
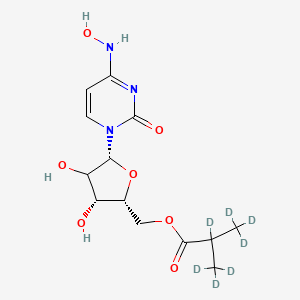

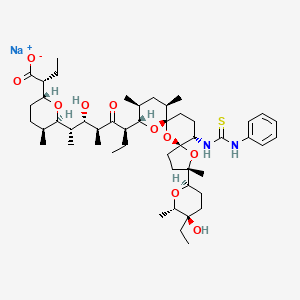
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)

